N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid
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Overview
Description
1H-Imidazole-2-carboxamide, 4-((((aminoiminomethyl)amino)acetyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-, sulfate (1:1) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including imidazole rings, carboxamide groups, and amino groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include imidazole derivatives and various amine compounds. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its multiple functional groups enable it to form hydrogen bonds and other interactions with biomolecules.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests that it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other products requiring complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole rings and amino groups may participate in binding to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and carboxamide-containing molecules. Examples include:
- 1H-Imidazole-4-carboxamide
- 1H-Imidazole-2-carboxylic acid
- N-(2-(1H-Imidazol-4-yl)-1-methyl-1H-imidazol-4-yl)-1-methylcarboxamide
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups in a single molecule
Properties
CAS No. |
101772-43-4 |
---|---|
Molecular Formula |
C16H26N12O7S |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C16H24N12O3.H2O4S/c1-27-7-10(25-12(27)14(30)21-4-3-8(17)18)26-15(31)13-24-9(6-28(13)2)23-11(29)5-22-16(19)20;1-5(2,3)4/h6-7H,3-5H2,1-2H3,(H3,17,18)(H,21,30)(H,23,29)(H,26,31)(H4,19,20,22);(H2,1,2,3,4) |
InChI Key |
QLAJYXVFIQUGDH-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.OS(=O)(=O)O |
Canonical SMILES |
CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.OS(=O)(=O)O |
101772-43-4 | |
Synonyms |
4-((((Aminoiminomethyl)amino)acetyl)amino)-N-(2-(((3-amino-3-iminoprop yl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2- carboxamide sulfate (1:1) |
Origin of Product |
United States |
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